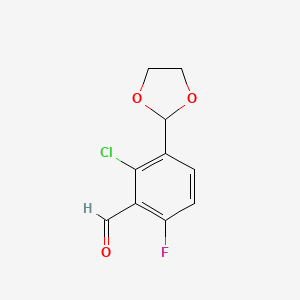
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
Vue d'ensemble
Description
“2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde” is a chemical compound that has been used in various chemical reactions . It is a derivative of quinoline, a class of compounds that have been extensively studied due to their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloroquinoline-3-carbaldehydes with ethylene glycol in refluxing toluene containing p-toluenesulfonic acid . This reaction leads to the formation of the desired intermediate 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline .Molecular Structure Analysis
The molecular formula of “2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde” is C12H10ClNO2 . The molecular weight of this compound is 235.67 .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 2-chloro-3-(1,3-dioxolan-2-yl)-quinolines . Furthermore, it has been used in the preparation of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde is a compound of interest in the synthesis of various organic molecules. A related study focused on the synthesis and antioxidant activity of thiazolidin-4-one derivatives, demonstrating the utility of fluorobenzaldehydes in preparing compounds with promising antioxidant activities. This highlights the potential of 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde in synthesizing molecules with beneficial biological properties (El Nezhawy et al., 2009).
Key Intermediate for Herbicides
Another application involves the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate in the production of herbicides. This showcases the role of fluorinated benzaldehydes, including 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde, in agricultural chemical synthesis, indicating its importance in the development of new herbicidal compounds (Yu, 2002).
Wastewater Treatment
Research has also explored the treatment of manufacturing wastewater containing compounds like 2-Chloro-6-fluorobenzaldehyde, which shares structural similarities with 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde. The use of XDA-1 macroporous resin for adsorbing aromatic fluoride compounds demonstrates an environmental application by removing hazardous substances from wastewater, showcasing the broader implications of managing chemicals related to 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde (Xiaohong et al., 2009).
Conducting Polymer Research
The synthesis of fluorinated molecules relevant to conducting polymer research points to another application area. Compounds derived from processes involving fluorobenzaldehydes have been used to create partially fluorinated polyphenylenevinylene, indicating the potential of 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde in the development of new materials for electronic and photonic applications (Krebs & Jensen, 2003).
Propriétés
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMDICROKQTMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


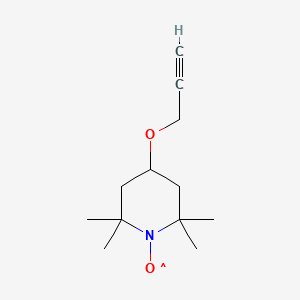
![3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1457113.png)
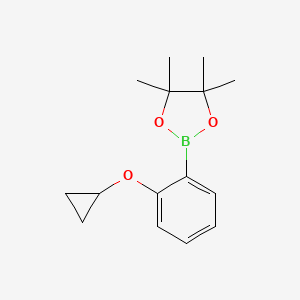
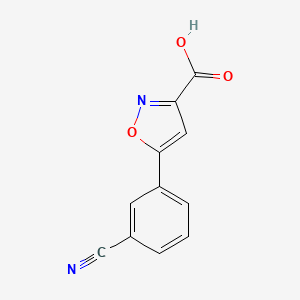

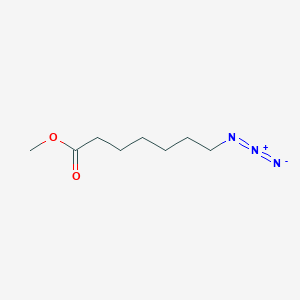
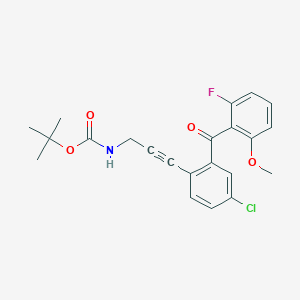
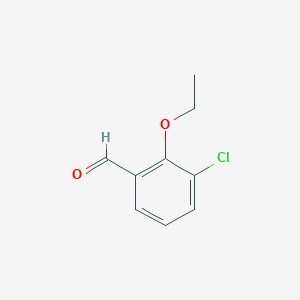
![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)
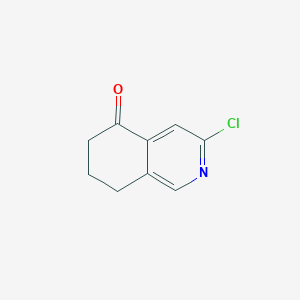
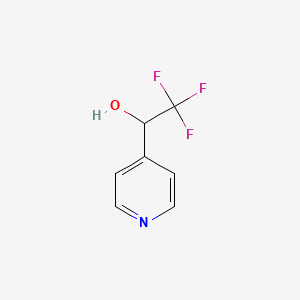
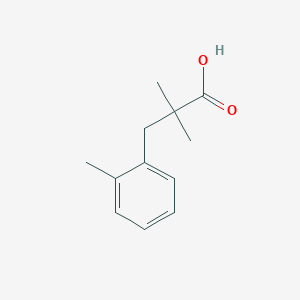
![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)